molecular formula C13H11ClO2 B8366316 1-[5-(p-Chlorophenyl)-2-furyl]-1-propanone

1-[5-(p-Chlorophenyl)-2-furyl]-1-propanone

Cat. No. B8366316
M. Wt: 234.68 g/mol
InChI Key: PLOBVMRREJRKSR-UHFFFAOYSA-N
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Patent
US03931247

Procedure details

To a stirring solution of 34 g (0.15 mole) of 1-[5-(p-chlorophenyl)-2-furyl]-1-propanone in 300 ml of anhydrous methanol was added portionwise 4.1 g (0.11 mole) of NaBH4 while maintaining the temperature between 15°-20°. The reaction solution was stirred at room temperature for 3 hours and after standing over-night was added to ice/water with a solid forming. The solid was filtered and air-dried to yield 34 g (99%) of title compound. An analytical sample was prepared by recrystallizing a sample from hexane/charcoal, m.p. 74°-75°C.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([C:13](=[O:16])[CH2:14][CH3:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH:13]([OH:16])[CH2:14][CH3:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(O1)C(CC)=O
Name
Quantity
4.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 15°-20°
WAIT
Type
WAIT
Details
after standing over-night
CUSTOM
Type
CUSTOM
Details
forming
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(O1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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